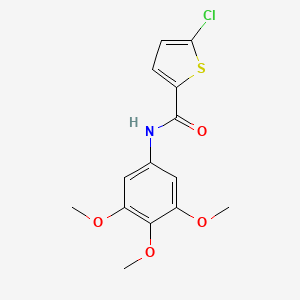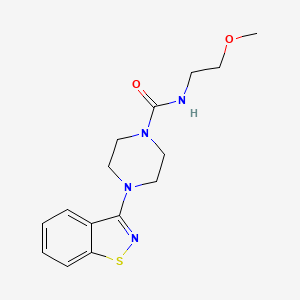![molecular formula C13H21BrClNO2 B4702711 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4702711.png)
2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride
Übersicht
Beschreibung
2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is a chemical compound used in scientific research for its potential therapeutic properties. It is a selective beta-2 adrenergic receptor agonist, which means it can activate specific receptors in the body that regulate various physiological processes.
Wirkmechanismus
The mechanism of action of 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride involves its selective activation of beta-2 adrenergic receptors. These receptors are present in various tissues such as the lungs, heart, and nervous system, and their activation can regulate various physiological processes such as bronchodilation, heart rate, and glucose metabolism. By activating these receptors, 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride can improve breathing, reduce inflammation, and protect the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride are mediated by its selective activation of beta-2 adrenergic receptors. These effects include bronchodilation, increased heart rate, increased glucose metabolism, and reduced inflammation. These effects are beneficial for treating respiratory diseases such as asthma and COPD, as well as inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride in lab experiments include its selective activation of beta-2 adrenergic receptors, which allows for specific targeting of physiological processes. Additionally, its potential therapeutic properties in respiratory, inflammatory, and neurodegenerative diseases make it a promising compound for further research. However, the limitations of using this compound include its potential side effects and toxicity, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride. One direction is to further investigate its potential therapeutic properties in respiratory, inflammatory, and neurodegenerative diseases. Another direction is to explore its potential side effects and toxicity in more detail. Additionally, research can be conducted on its potential interactions with other compounds and drugs, as well as its pharmacokinetics and pharmacodynamics. Overall, 2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is a promising compound for scientific research with potential therapeutic properties in various diseases.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have bronchodilator effects, which means it can relax the smooth muscles in the airways and improve breathing. It has also been studied for its potential anti-inflammatory properties, which means it can reduce inflammation in the body and potentially treat inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has been studied for its potential neuroprotective properties, which means it can protect the nervous system from damage and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-4-17-12-6-5-10(7-11(12)14)8-15-13(2,3)9-16;/h5-7,15-16H,4,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSUPZOITUVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(ethylsulfonyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-piperidinecarbohydrazide](/img/structure/B4702628.png)
![4-(1-adamantyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4702636.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4702638.png)


amine hydrochloride](/img/structure/B4702667.png)

![2-[(3-bromo-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4702681.png)
![4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4702689.png)
![8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4702697.png)

![8,9-dimethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4702720.png)

![2-methyl-4-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4702729.png)